Cas no 164334-17-2 (4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol)

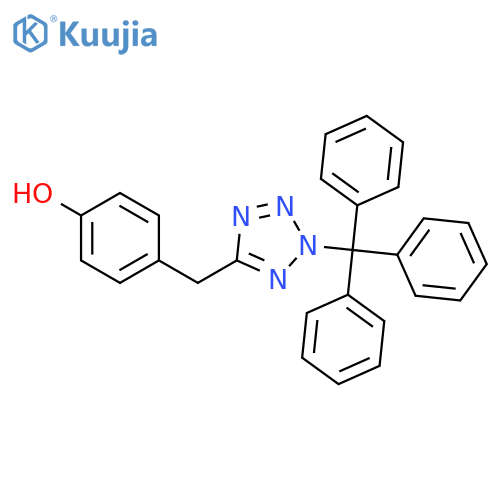

164334-17-2 structure

商品名:4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol

CAS番号:164334-17-2

MF:C27H22N4O

メガワット:418.489785671234

MDL:MFCD06739094

CID:1038033

PubChem ID:53393730

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol 化学的及び物理的性質

名前と識別子

-

- 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol

- 4-(2-TRITYL-2H-TETRAZOL-5-YLMETHYL)-PHENOL

- AB28584

- ACMC-1B06B

- AK-96069

- ANW-63014

- CTK1G8528

- KB-237006

- 4-{[2-(triphenylmethyl)-2H-1,2,3,4-tetrazol-5-yl]methyl}phenol

- DTXSID90693925

- Phenol, 4-[[2-(triphenylmethyl)-2H-tetrazol-5-yl]methyl]-

- 4-[(2-trityltetrazol-5-yl)methyl]phenol

- 4-{[2-(Triphenylmethyl)-2H-tetrazol-5-yl]methyl}phenol

- 164334-17-2

- DB-339547

- 4-{[2-(TRIPHENYLMETHYL)-1,2,3,4-TETRAZOL-5-YL]METHYL}PHENOL

- AKOS015902550

- CS-0340697

- DB-027046

-

- MDL: MFCD06739094

- インチ: InChI=1S/C27H22N4O/c32-25-18-16-21(17-19-25)20-26-28-30-31(29-26)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,32H,20H2

- InChIKey: YSDAHJUJMHJCIY-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(CC5=CC=C(C=C5)O)N=N4

計算された属性

- せいみつぶんしりょう: 418.17936134g/mol

- どういたいしつりょう: 418.17936134g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 515

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.5

- トポロジー分子極性表面積: 63.8Ų

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D971281-25g |

4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol |

164334-17-2 | 95% | 25g |

$13475 | 2024-07-28 | |

| eNovation Chemicals LLC | D971281-5g |

4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol |

164334-17-2 | 95% | 5g |

$3355 | 2024-07-28 | |

| eNovation Chemicals LLC | D971281-500mg |

4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol |

164334-17-2 | 95% | 500mg |

$500 | 2024-07-28 | |

| TRC | T072520-500mg |

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol |

164334-17-2 | 500mg |

$ 480.00 | 2022-06-03 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0027-5g |

4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol |

164334-17-2 | 96% | 5g |

¥26214.33 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0027-25g |

4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol |

164334-17-2 | 96% | 25g |

¥104839.84 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0027-100mg |

4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol |

164334-17-2 | 96% | 100mg |

1594.32CNY | 2021-07-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0027-1g |

4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol |

164334-17-2 | 96% | 1g |

¥6977.66 | 2025-01-20 | |

| eNovation Chemicals LLC | D971281-100mg |

4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol |

164334-17-2 | 95% | 100mg |

$230 | 2024-07-28 | |

| A2B Chem LLC | AA86371-100mg |

4-((2-Trityl-2h-tetrazol-5-yl)methyl)phenol |

164334-17-2 | ≥ 97 % (Assay) | 100mg |

$536.00 | 2024-01-03 |

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

164334-17-2 (4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol) 関連製品

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:164334-17-2)4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/25g/500mg/250mg/100mg

価格 ($):874.0/3285.0/13139.0/492.0/301.0/206.0